BIX02189

Beschreibung

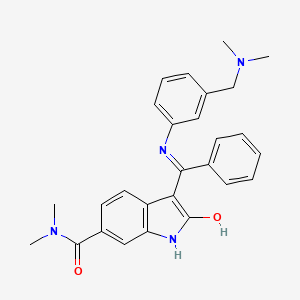

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025843 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265916-41-3 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BIX02189: A Technical Guide to its Mechanism of Action on the MEK5/ERK5 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), and its activating kinase, MEK5, form a distinct signaling cascade critical to cell proliferation, survival, and differentiation. Dysregulation of the MEK5/ERK5 pathway is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. BIX02189 has emerged as a key chemical probe for studying this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting its dual inhibitory action on both MEK5 and ERK5. We consolidate quantitative data on its potency and selectivity, detail key experimental protocols for its characterization, and provide visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The MEK5/ERK5 Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to intracellular responses. Among these, the MEK5/ERK5 pathway is a unique cascade activated by mitogens and cellular stress stimuli such as oxidative stress and high osmolarity[1]. The pathway is a three-tiered kinase cascade initiated by MAP3Ks (MEKK2 and MEKK3), which phosphorylate and activate the dual-specificity MAP2K, MEK5.[2][3][4][5] MEK5 is the only known upstream kinase for ERK5, which it activates via phosphorylation of a TEY (Threonine-Glutamic Acid-Tyrosine) motif in the ERK5 kinase domain.[3][6]

Unlike other MAPKs, ERK5 possesses a large C-terminal domain containing a nuclear localization signal and a transcriptional activation domain (TAD).[3][7] Upon activation, ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, notably members of the Myocyte Enhancer Factor 2 (MEF2) family and NRF2, thereby regulating gene expression related to cell survival, proliferation, and anti-apoptotic signaling.[2][8][9][10][11]

// Nodes Stimuli [label="Growth Factors, Stress Stimuli\n(e.g., Sorbitol, Oxidative Stress)", fillcolor="#F1F3F4", shape=ellipse]; MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#4285F4"]; ERK5_nuc [label="p-ERK5 (Nucleus)", fillcolor="#4285F4"]; TF [label="Transcription Factors\n(MEF2C, NRF2)", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Differentiation)", fillcolor="#F1F3F4", shape=ellipse];

// Nodes Stimuli [label="Growth Factors, Stress Stimuli\n(e.g., Sorbitol, Oxidative Stress)", fillcolor="#F1F3F4", shape=ellipse]; MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#4285F4"]; ERK5_nuc [label="p-ERK5 (Nucleus)", fillcolor="#4285F4"]; TF [label="Transcription Factors\n(MEF2C, NRF2)", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Differentiation)", fillcolor="#F1F3F4", shape=ellipse];

// Edges Stimuli -> MEKK2_3; MEKK2_3 -> MEK5 [label=" Phosphorylation"]; MEK5 -> ERK5_cyto [label=" Phosphorylation (TEY motif)"]; ERK5_cyto -> ERK5_nuc [label=" Translocation"]; ERK5_nuc -> TF [label=" Activation"]; TF -> Gene_Expression; } Caption: Canonical MEK5/ERK5 Signaling Pathway.

This compound: A Dual Inhibitor of MEK5 and ERK5

This compound is a potent, cell-permeable small molecule inhibitor identified for its activity against the MEK5/ERK5 pathway.[12] A critical aspect of its mechanism of action is its dual-targeting nature. Unlike inhibitors that target a single node in a pathway, this compound inhibits both the upstream kinase, MEK5, and the downstream effector kinase, ERK5, providing a robust blockade of the signaling cascade.[11][13]

This dual inhibition is characterized by high potency. This compound inhibits the catalytic activity of MEK5 with a nanomolar IC50 and also directly inhibits the kinase activity of ERK5, albeit at a slightly higher concentration.[8][13][14][15] This mechanism ensures a comprehensive shutdown of ERK5's kinase-dependent functions, including its autophosphorylation and the subsequent phosphorylation of its nuclear substrates.[11]

// Nodes MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5 [label="ERK5", fillcolor="#4285F4"]; Downstream [label="Downstream Signaling\n(e.g., MEF2C Activation)", fillcolor="#34A853"]; this compound [label="this compound", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5 [label="ERK5", fillcolor="#4285F4"]; Downstream [label="Downstream Signaling\n(e.g., MEF2C Activation)", fillcolor="#34A853"]; this compound [label="this compound", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MEKK2_3 -> MEK5 [arrowhead=normal]; MEK5 -> ERK5 [arrowhead=normal, label=" Phosphorylation"]; ERK5 -> Downstream [arrowhead=normal, label=" Activation"]; this compound -> MEK5 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; this compound -> ERK5 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } Caption: Dual Inhibition Mechanism of this compound.

Quantitative Data: Potency and Selectivity

The efficacy of a chemical inhibitor is defined by its potency against its intended target and its selectivity over other related molecules. This compound demonstrates high potency for MEK5 and ERK5 in cell-free kinase assays.[8][13][15] Importantly, it does not inhibit the closely related kinases MEK1, MEK2, ERK1, or ERK2, highlighting its specificity for the ERK5 cascade over the canonical ERK1/2 pathway.[8] However, like many kinase inhibitors, at higher concentrations, this compound can engage other kinases.

Table 1: Potency of this compound on Primary Targets

| Target | Assay Type | IC50 Value | Reference(s) |

| MEK5 | Cell-Free Kinase Assay | 1.5 nM | [8][13][14][15] |

| ERK5 | Cell-Free Kinase Assay | 59 nM | [8][13][14][15] |

Table 2: Kinase Selectivity Profile of this compound

| Off-Target Kinase | IC50 Value | Reference(s) |

| CSF1R (FMS) | 46 nM | [14] |

| LCK | 250 nM | [14] |

| JAK3 | 440 nM | [14] |

| TGFβR1 | 580 nM | [13][14] |

| RPS6KA6 (RSK4) | 990 nM | [14] |

| FGFR1 | 1.0 µM | [14] |

| KIT | 1.1 µM | [14] |

| RPS6KA3 (RSK2) | 2.1 µM | [14] |

| ABL1 | 2.4 µM | [14] |

| MAPK14 (p38 alpha) | 3.7 µM | [8][14] |

| SRC | 7.6 µM | [14] |

| MEK1, MEK2, ERK2, JNK2 | >3.7 µM | [8] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 Value | Reference(s) |

| HeLa | Western Blot | Inhibition of Sorbitol-Induced ERK5 Phosphorylation | 59 nM | [14] |

| HeLa | MEF2C Luciferase Reporter | Inhibition of MEF2C-driven expression | 0.53 µM | [8] |

| HEK293 | MEF2C Luciferase Reporter | Inhibition of MEF2C-driven expression | 0.26 µM | [8] |

| HCT116, HT29 | MEF2D Luciferase Reporter | Inhibition of ERK5 signaling | 0.3 - 1.0 µM | [1] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug development. The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.

In Vitro MEK5 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MEK5.

-

Principle: Recombinant MEK5 kinase activity is measured by its ability to consume ATP. The remaining ATP is quantified using a luciferase-based ATP detection reagent, where the luminescence signal is inversely proportional to kinase activity.

-

Materials:

-

Recombinant GST-MEK5 (15 nM final concentration)[8]

-

ATP (0.75 µM final concentration)[8]

-

This compound (varying concentrations)

-

Assay Buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT, 1% DMSO)[8]

-

ATP Detection Reagent (e.g., PerkinElmer PKLight)[8]

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add this compound dilutions, GST-MEK5, and ATP to the wells of the assay plate.

-

Incubate the kinase reaction mixture for 90 minutes at room temperature.[8]

-

Add 10 µL of ATP detection reagent to each well to stop the reaction.

-

Incubate for an additional 15 minutes to stabilize the luminescent signal.[8]

-

Measure the Relative Light Unit (RLU) signal using a plate reader.

-

Convert RLU signals to percent of control (POC) and calculate IC50 values using a suitable curve-fitting algorithm.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents\n(GST-MEK5, ATP, this compound dilutions)"]; Plate [label="Dispense Reagents into 384-well Plate"]; Incubate [label="Incubate at Room Temperature\n(90 minutes)"]; Add_ATP_Detect [label="Add ATP Detection Reagent"]; Incubate2 [label="Incubate to Stabilize Signal\n(15 minutes)"]; Read [label="Measure Luminescence (RLU)"]; Analyze [label="Calculate IC50 Value"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents\n(GST-MEK5, ATP, this compound dilutions)"]; Plate [label="Dispense Reagents into 384-well Plate"]; Incubate [label="Incubate at Room Temperature\n(90 minutes)"]; Add_ATP_Detect [label="Add ATP Detection Reagent"]; Incubate2 [label="Incubate to Stabilize Signal\n(15 minutes)"]; Read [label="Measure Luminescence (RLU)"]; Analyze [label="Calculate IC50 Value"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Plate; Plate -> Incubate; Incubate -> Add_ATP_Detect; Add_ATP_Detect -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } Caption: Workflow for In Vitro MEK5 Kinase Assay.

Western Blot Analysis of ERK5 Phosphorylation

This protocol allows for the semi-quantitative detection of phosphorylated ERK5 (p-ERK5) in cell lysates, providing a direct measure of pathway inhibition in a cellular context.

-

Principle: Following cell treatment and lysis, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of ERK5.

-

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to sub-confluency. Serum starve cells for 20 hours prior to stimulation.[8]

-

Inhibitor Pre-treatment: Add this compound at desired concentrations and incubate for 1.5 hours at 37°C.[8]

-

Stimulation: Stimulate the MEK5/ERK5 pathway by adding a stress agent, such as Sorbitol (0.4 M final concentration), for 20 minutes at 37°C.[8]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 10 minutes.[5][8]

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 10 minutes at 4°C.[8] Collect the supernatant and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples by adding 2x sample buffer and boiling at 95°C for 4 minutes.[8] Load equal amounts of protein onto a 10% Tris-glycine gel and perform electrophoresis. Transfer separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for p-ERK5 (Thr218/Tyr220) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using an imaging system.[5]

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Cell Treatment\n(Serum Starve -> this compound -> Stimulate)"]; Lyse [label="Cell Lysis & Protein Quantification"]; SDS [label="SDS-PAGE & Membrane Transfer"]; Block [label="Blocking (1 hour)"]; Primary [label="Primary Antibody Incubation (p-ERK5)\n(Overnight at 4°C)"]; Secondary [label="Secondary Antibody Incubation (1 hour)"]; Detect [label="ECL Detection & Imaging"]; Normalize [label="Strip & Re-probe for Total ERK5"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Cell Treatment\n(Serum Starve -> this compound -> Stimulate)"]; Lyse [label="Cell Lysis & Protein Quantification"]; SDS [label="SDS-PAGE & Membrane Transfer"]; Block [label="Blocking (1 hour)"]; Primary [label="Primary Antibody Incubation (p-ERK5)\n(Overnight at 4°C)"]; Secondary [label="Secondary Antibody Incubation (1 hour)"]; Detect [label="ECL Detection & Imaging"]; Normalize [label="Strip & Re-probe for Total ERK5"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Lyse; Lyse -> SDS; SDS -> Block; Block -> Primary; Primary -> Secondary; Secondary -> Detect; Detect -> Normalize; Normalize -> End; } Caption: Workflow for Western Blot Analysis.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.

-

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

Add MTT solution (to a final concentration of 0.45 mg/ml) to each well and incubate for 1-4 hours at 37°C.[16]

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value if applicable.

-

Conclusion

This compound is a cornerstone tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its mechanism of action is defined by a potent, dual inhibition of both MEK5 and ERK5, leading to a comprehensive blockade of the cascade. While highly selective over the ERK1/2 pathway, researchers should remain cognizant of its potential off-target effects at higher concentrations. The quantitative data and detailed protocols provided in this guide serve as a critical resource for the design and interpretation of experiments aimed at further elucidating the function of ERK5 and assessing the therapeutic potential of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. rndsystems.com [rndsystems.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of BIX02189

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of BIX02189, a potent and selective small-molecule inhibitor. The information is compiled to assist researchers in designing experiments and interpreting data related to the MEK5/ERK5 signaling pathway.

Core Mechanism of Action

This compound is a well-characterized inhibitor primarily targeting the Mitogen-activated Protein Kinase Kinase 5 (MEK5). It functions by blocking the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its direct downstream substrate, Extracellular signal-regulated Kinase 5 (ERK5).[1][2][3][4] This dual inhibition of both MEK5 and, to a lesser extent, ERK5 catalytic activity makes it a valuable tool for dissecting the roles of this specific signaling cascade.[1][2][5][6]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of kinases to establish its selectivity. The data, presented in terms of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.

Table 1: this compound Inhibitory Activity (IC50) Against Primary Targets and Off-Targets

| Target Kinase | IC50 (nM) | Classification | Reference |

|---|---|---|---|

| MEK5 | 1.5 | Primary Target | [1][2][3][7] |

| ERK5 | 59 | Primary Target | [1][2][7][5] |

| CSF1R (FMS) | 46 | Significant Off-Target | [1] |

| TGFβR1 | 580 | Off-Target | [7] |

| MEK1 | >3,700 | Not Inhibited | [1] |

| MEK2 | >3,700 | Not Inhibited | [1] |

| ERK1 | >3,700 | Not Inhibited | [1] |

| ERK2 | Not Inhibited | Not Inhibited | [1][8] |

| p38α | >3,700 | Not Inhibited | [1] |

| JNK2 | >3,700 | Not Inhibited | [1][8] |

| EGFR | >3,700 | Not Inhibited | [1] |

| STK16 | >3,700 | Not Inhibited |[1] |

A broader kinase screen also revealed significant percentage inhibition of other kinases at a single concentration, including LCK, KIT, JAK3, FGFR1, and ABL, indicating potential off-target effects at higher concentrations.[9]

Signaling Pathway Inhibition

This compound specifically interrupts the MEK5/ERK5 signaling cascade. This pathway is activated by upstream kinases such as MEKK2/3 and results in the activation of downstream transcription factors like MEF2C.[5][6] The diagram below illustrates the canonical pathway and the points of inhibition by this compound.

Caption: The MEK5/ERK5 signaling cascade and points of inhibition by this compound.

Experimental Protocols

The selectivity and potency of this compound have been determined through various standardized assays. Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes in a cell-free environment.

Objective: To determine the IC50 value of this compound against MEK5.

Methodology:

-

Enzyme: Recombinant GST-tagged MEK5 (15 nM) is used.[1]

-

Substrate: ATP (0.75 µM) serves as the phosphate donor.[1]

-

Assay Buffer: The reaction is performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, and 0.5 mM DTT.[1]

-

Inhibitor: this compound is dissolved in DMSO and tested across a range of concentrations.[1]

-

Procedure:

-

The kinase, buffer, and varying concentrations of this compound are combined in a multi-well plate.

-

The reaction is initiated by adding ATP.

-

The mixture is incubated for 90 minutes at room temperature to allow the kinase reaction to proceed.[1]

-

An ATP detection reagent (e.g., PKLight) is added to measure the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.[1]

-

-

Data Analysis: The luminescence signals are converted to percentage of control activity and plotted against the inhibitor concentration to calculate the IC50 value.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

BIX02189: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX02189 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Its high specificity and efficacy in modulating the MEK5/ERK5 signaling pathway have made it a critical tool for investigating the physiological and pathological roles of this cascade. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways to support researchers in their study of this important signaling axis.

Core Mechanism of Action: Inhibition of the MEK5/ERK5 Pathway

This compound exerts its primary effect by directly inhibiting the kinase activity of MEK5, the sole known upstream activator of Extracellular signal-Regulated Kinase 5 (ERK5). This inhibition prevents the phosphorylation and subsequent activation of ERK5, thereby blocking the propagation of signals downstream of this cascade.

Quantitative Inhibition Data

This compound demonstrates high potency against its primary targets, MEK5 and ERK5, with selectivity over other related kinases.

| Target | Assay Type | IC50 | Reference(s) |

| MEK5 | Cell-free | 1.5 nM | [1][2] |

| ERK5 | Cell-free | 59 nM | [1][2][3][4] |

| ERK5 Phosphorylation | HeLa cells | 59 nM | [2] |

| MEK1, MEK2, ERK2, JNK2 | Cell-free | >3.7 µM | [1] |

| CSF1R (FMS) | Cell-free | 46 nM | [1][2] |

| TGFβR1 | Cell-free | 580 nM | [2] |

Signaling Pathway Diagram

The inhibitory action of this compound on the canonical MEK5/ERK5 signaling pathway is depicted below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Apoptosis with BIX02189: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BIX02189, a potent and selective MEK5 inhibitor, for the investigation of apoptosis. This compound also demonstrates inhibitory activity against ERK5, a downstream target of MEK5.[1][2] This document outlines the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.

Mechanism of Action: Targeting the MEK5/ERK5 Signaling Pathway

This compound primarily induces apoptosis by inhibiting the Mitogen-activated Protein Kinase Kinase 5 (MEK5) and its only known substrate, Extracellular signal-regulated Kinase 5 (ERK5).[1] The MEK5/ERK5 pathway is a critical signaling cascade involved in cell survival, proliferation, and differentiation.[3][4] In many cancer cells, this pathway is upregulated, contributing to resistance to apoptosis.

By inhibiting MEK5 and ERK5, this compound disrupts the pro-survival signals transmitted by this pathway. This disruption can lead to the activation of apoptotic processes. Research has shown that inhibition of the MEK5/ERK5 pathway can downregulate anti-apoptotic proteins and activate pro-apoptotic players, ultimately leading to programmed cell death in various cancer cell lines, including acute myeloid leukemia and endometrial cancer cells.[5]

Quantitative Data: Potency and Cellular Effects of this compound

The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values of this compound in various contexts, providing a reference for determining appropriate experimental concentrations.

| Target | Assay Type | IC50 (nM) | Reference |

| MEK5 | Cell-free kinase assay | 1.5 | [1][2] |

| ERK5 | Cell-free kinase assay | 59 | [1][2] |

| CSF1R (FMS) | Cell-free kinase assay | 46 | [1] |

| LCK | Cell-free kinase assay | 250 | [2] |

| JAK3 | Cell-free kinase assay | 440 | [2] |

| TGFβR1 | Cell-free kinase assay | 580 | [2] |

| MEK5/ERK5/MEF2C-driven luciferase expression | HeLa cells | 530 | [1] |

| MEK5/ERK5/MEF2C-driven luciferase expression | HEK293 cells | 260 | [1] |

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Incubation Time (h) | Reference |

| Various adherent tumor cell lines | Multiple | Growth Inhibition | Varies | 72 | [5] |

| KYSE30 | Esophageal Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |

| NCI-H838 | Lung Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |

| A498 | Renal Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |

| NCI-H1436 | Small Cell Lung Cancer | Growth Inhibition | >100 | Not Specified | [5] |

| NCI-H1105 | Small Cell Lung Cancer | Growth Inhibition | >100 | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate time. For adherent cells, collect both the culture medium (containing floating cells) and the attached cells (using trypsin). Suspension cells can be collected directly.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-ERK5, anti-phospho-ERK5)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to quantify changes in protein expression or cleavage.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for investigating apoptosis with this compound.

This guide provides a foundational framework for researchers to investigate the apoptotic effects of this compound. The provided protocols and data should serve as a starting point, with the understanding that optimization for specific cell lines and experimental conditions may be necessary.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bosterbio.com [bosterbio.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

BIX02189: A Technical Guide to its Impact on Cell Cycle Progression

Executive Summary

BIX02189 is a potent and selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically MEK5 and its downstream substrate, ERK5. The MEK5/ERK5 pathway is a critical regulator of cellular processes, including proliferation and survival. Its dysregulation is implicated in various malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on cell cycle progression, particularly at the G1/S transition, and the associated molecular signaling events. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and utilizes visualizations to elucidate complex pathways and workflows, serving as a comprehensive resource for professionals in oncology research and drug development.

Introduction to this compound

This compound is a selective, dual inhibitor of MEK5 and ERK5 (also known as Big MAP Kinase 1 or BMK1).[1][2] It has been identified as a valuable pharmacological tool for dissecting the biological functions of the MEK5/ERK5 signaling pathway.[3] Unlike inhibitors of the classical MAPK/ERK1/2 pathway, this compound allows for the specific interrogation of the less-understood MEK5/ERK5 axis. This pathway is activated by various mitogens and stress stimuli and plays a significant role in regulating gene expression, cell proliferation, and survival.[3][4] This guide focuses on the specific effects of this compound on the machinery of the cell cycle, a fundamental process often deregulated in cancer.

Mechanism of Action and Specificity

This compound exerts its biological effects by directly inhibiting the kinase activity of both MEK5 and ERK5. It is highly selective for these targets and shows minimal activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38, and JNK2, making it a precise tool for research.[5]

-

MEK5 Inhibition: this compound potently inhibits the catalytic function of MEK5, preventing the dual phosphorylation and subsequent activation of ERK5 at its TEY (Threonine-Glutamic Acid-Tyrosine) motif.[2][6]

-

ERK5 Inhibition: In addition to targeting the upstream activator MEK5, this compound also directly inhibits the catalytic activity of ERK5 itself.[5]

This dual inhibition ensures a robust blockade of the entire MEK5/ERK5 signaling cascade.

The MEK5/ERK5 Pathway and G1/S Transition Control

The progression of a cell through the division cycle is tightly controlled by a series of checkpoints, with the transition from the G1 phase (growth) to the S phase (DNA synthesis) being a critical point of no return.[7] The MEK5/ERK5 pathway is a key regulator of this G1/S transition through its influence on core cell cycle proteins.[1][6]

The central mechanism of G1/S control involves the Retinoblastoma protein (Rb). In its active, hypophosphorylated state during early G1, Rb binds to E2F transcription factors, repressing the expression of genes required for S-phase entry.[8][9] For the cell to proceed into S phase, Rb must be inactivated via sequential phosphorylation by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[10][11]

The MEK5/ERK5 pathway directly impacts this regulatory switch by controlling the levels of key G1 cyclins and CDK inhibitors (CKIs):

-

Cyclin D1: Activation of ERK5 promotes the transcription and subsequent expression of Cyclin D1, a crucial component of the CDK4/6 complex that initiates Rb phosphorylation.[1][6][12]

-

p21Cip1 and p27Kip1: ERK5 activity can suppress the expression and promote the degradation of the CDK inhibitors p21 and p27.[3][6] These inhibitors act as brakes on the cell cycle by binding to and inactivating Cyclin-CDK complexes.

By inhibiting MEK5/ERK5, this compound is expected to decrease Cyclin D1 levels and increase the stability of p21 and p27.[6] This dual action prevents the timely phosphorylation and inactivation of the Rb protein, keeping it in its active, growth-suppressive state. Consequently, E2F-mediated transcription of S-phase genes is blocked, leading to an arrest in the G1 phase of the cell cycle.

Quantitative Data Summary

This compound exhibits high potency against its intended targets in enzymatic assays and demonstrates functional inhibition within cellular systems. However, its effect on cell proliferation is context-dependent, with some cancer cell lines showing resistance to its anti-proliferative effects.[13]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| MEK5 | Cell-free | 1.5 nM | [5] |

| ERK5 | Cell-free | 59 nM | [5] |

| CSF1R (FMS) | Cell-free | 46 nM | [5] |

| MEK1, MEK2, ERK1 | Cell-free | > 3.7 µM | [5] |

| p38α, JNK2 | Cell-free | > 3.7 µM |[5] |

Table 2: Cellular Activity and Anti-Proliferative Effects of this compound

| Cell Line | Assay Type | Endpoint | IC50 / GI50 Value | Reference(s) |

|---|---|---|---|---|

| HeLa | Functional Assay | Inhibition of ERK5 Phosphorylation | 59 nM | [5] |

| HeLa | Reporter Assay | MEF2C-driven Luciferase | 0.53 µM | [5] |

| HEK293 | Reporter Assay | MEF2C-driven Luciferase | 0.26 µM | [5] |

| Colorectal Cancer Cells | Proliferation Assay | Cell Growth Inhibition | > 10 µM |[13] |

Table 3: Representative Cell Cycle Analysis Data (Hypothetical) Based on the known mechanism of action, treatment with this compound is expected to induce G1 arrest. The following table illustrates a potential outcome of a flow cytometry experiment.

| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 52.5% | 31.0% | 16.5% |

| This compound (10 µM, 24h) | 73.0% | 15.5% | 11.5% |

Key Experimental Protocols

Protocol for Cell-Free MEK5 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MEK5.

-

Reagents and Materials:

-

Recombinant GST-tagged MEK5 protein.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT.

-

ATP solution.

-

This compound stock solution in DMSO.

-

Kinase activity detection reagent (e.g., ADP-Glo™ or similar).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of diluted this compound or DMSO vehicle control to each well.

-

Prepare a master mix containing assay buffer, 15 nM GST-MEK5, and 0.75 µM ATP.

-

Dispense the master mix into the wells containing the compound.

-

Incubate the reaction mixture for 90 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP (or generated ADP) by adding the kinase detection reagent according to the manufacturer's instructions.

-

Read luminescence on a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Protocol for Western Blot Analysis of ERK5 Phosphorylation

This protocol details the detection of phosphorylated ERK5 in cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal kinase activity.

-

Pre-treat cells with various concentrations of this compound (or DMSO control) for 1.5 hours.

-

Stimulate the MEK5/ERK5 pathway by adding a stress agent (e.g., 0.4 M sorbitol) for 20 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein lysate).

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% Tris-glycine gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total ERK5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]

-

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population following this compound treatment using propidium iodide (PI) staining.[14][15]

-

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Ice-cold 70% ethanol.

-

PI Staining Solution: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade double-stranded RNA, ensuring that PI only stains DNA.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE). Collect data for at least 10,000 single-cell events.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak and a reduction in the S and G2/M peaks would indicate a G1 arrest.[16]

-

Conclusion and Future Directions

This compound is a critical research tool for elucidating the role of the MEK5/ERK5 signaling pathway. Its potent and selective inhibition of this cascade provides a clear mechanism for inducing cell cycle arrest at the G1/S transition. By downregulating key proliferative drivers like Cyclin D1 and stabilizing cell cycle inhibitors such as p21 and p27, this compound effectively halts the phosphorylation of Rb and prevents entry into S phase. While its direct anti-proliferative effects can be cell-type specific, its ability to modulate the core cell cycle machinery is significant. For drug development professionals, understanding this mechanism is crucial for identifying patient populations that may benefit from MEK5/ERK5 inhibition and for designing rational combination therapies, potentially with agents that target other cell cycle checkpoints or parallel survival pathways.

References

- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The retinoblastoma protein is phosphorylated during specific phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]

- 7. E2F-1 accumulation bypasses a G1 arrest resulting from the inhibition of G1 cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]

- 16. miltenyibiotec.com [miltenyibiotec.com]

The Discovery and Development of BIX02189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of BIX02189, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling cascade.[1] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway and is implicated in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the MEK5/ERK5 pathway has been linked to several diseases, making it an attractive target for therapeutic intervention. This compound, along with its analog BIX02188, was identified through a high-throughput screening of the Boehringer Ingelheim compound library and has since been characterized as a potent and selective inhibitor of MEK5.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| MEK5 | 1.5 | Cell-free kinase assay |

| ERK5 | 59 | Cell-free kinase assay |

| CSF1R (FMS) | 46 | Cell-free kinase assay |

| Data sourced from[1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) |

| MEK5/ERK5/MEF2C-driven luciferase expression | HeLa | 0.53 |

| MEK5/ERK5/MEF2C-driven luciferase expression | HEK293 | 0.26 |

| Inhibition of ERK5 phosphorylation (sorbitol-induced) | HeLa | Not explicitly stated as IC50 |

| Data sourced from[1] |

Table 3: Selectivity Profile of this compound

| Kinase | IC50 (µM) |

| MEK1 | >3.7 |

| MEK2 | >3.7 |

| ERK1 | >3.7 |

| p38α | >3.7 |

| JNK2 | >3.7 |

| EGFR | >3.7 |

| STK16 | >3.7 |

| Data sourced from[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell-Free Kinase Assay for MEK5 Inhibition

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against MEK5.

Materials:

-

Recombinant MEK5 protein

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., inactive ERK5)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant MEK5 enzyme, and the substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for ERK5 Phosphorylation

This protocol describes the detection of phosphorylated ERK5 in cells treated with this compound.[4]

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Sorbitol (or other stimulus to induce ERK5 phosphorylation)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with sorbitol (e.g., 0.4 M for 20 minutes) to induce ERK5 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.[4]

MEF2C Luciferase Reporter Assay

This protocol details the measurement of MEF2C transcriptional activity as a downstream readout of the MEK5/ERK5 pathway.[2][5]

Materials:

-

HEK293 or HeLa cells

-

MEF2C-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transient transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the MEF2C-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Incubate for a further 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.

References

BIX02189: A Technical Guide for Studying Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BIX02189, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound as a tool to investigate cellular stress responses. This guide covers the core mechanism of action, detailed experimental protocols, and quantitative data, presented in a structured format for ease of comparison and implementation in a laboratory setting.

Core Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Mitogen-activated protein kinase kinase 5 (MEK5), a key upstream activator of Extracellular signal-regulated kinase 5 (ERK5). By selectively inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5, a critical mediator of cellular responses to a variety of stressors.[1][2][3][4] The MEK5/ERK5 pathway is distinct from the more extensively studied MEK1/2-ERK1/2 cascade and plays a crucial role in cell survival, proliferation, differentiation, and anti-apoptotic signaling in response to stimuli such as oxidative stress, osmotic stress, and growth factors.[5][6][7]

This compound exhibits high potency and selectivity for MEK5, with a secondary inhibitory effect on the catalytic activity of ERK5 itself.[1][2][8] Its specificity makes it a valuable tool for dissecting the precise roles of the MEK5/ERK5 pathway in various cellular processes, distinguishing its functions from other MAPK pathways.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various kinases, as determined in biochemical and cellular assays.

Table 1: Biochemical IC50 Values of this compound

| Target Kinase | IC50 (nM) |

| MEK5 | 1.5 |

| ERK5 | 59 |

| CSF1R (FMS) | 46 |

| LCK | 250 |

| JAK3 | 440 |

| TGFβR1 | 580 |

| RPS6KA6 (RSK4) | 990 |

| FGFR1 | 1000 |

| KIT | 1100 |

| RPS6KA3 (RSK2) | 2100 |

| ABL1 | 2400 |

| MAPK14 (p38α) | 3700 |

| SRC | 7600 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Cellular IC50 Values of this compound

| Cell Line | Assay | IC50 (µM) |

| HeLa | Inhibition of sorbitol-induced ERK5 phosphorylation | 0.059 |

| HeLa | Inhibition of MEF2C-driven luciferase expression | 0.53 |

| HEK293 | Inhibition of MEF2C-driven luciferase expression | 0.26 |

| HCT116 | Inhibition of ERK5 signaling | 0.3 - 1 |

| HT29 | Inhibition of ERK5 signaling | 0.3 - 1 |

Data sourced from Selleck Chemicals and ResearchGate.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established procedures and can be adapted to specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis of ERK5 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on stress-induced ERK5 phosphorylation.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.[9]

-

Serum-starve the cells for 12-24 hours prior to treatment.[2][9]

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[2]

-

Induce cellular stress by adding a stimulating agent (e.g., 0.4 M sorbitol for 20 minutes) to activate the ERK5 pathway.[2]

2. Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[9]

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2][10]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]

-

Incubate on ice for 30 minutes with occasional vortexing.[10]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][10]

-

Transfer the supernatant (protein lysate) to new pre-chilled tubes.[9]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[2][9]

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[9]

-

Perform electrophoresis to separate the proteins by size.[9]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies against phospho-ERK5 (Thr218/Tyr220) and total ERK5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Protocol 2: In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on MEK5 or ERK5 kinase activity.

1. Reagents and Setup:

-

Recombinant active MEK5 or ERK5 enzyme.

-

Kinase-specific substrate (e.g., inactive ERK5 for MEK5 assay, Myelin Basic Protein for ERK5 assay).

-

ATP.

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT).[2]

-

This compound at various concentrations.

-

ADP-Glo™ Kinase Assay kit or similar detection reagent.

2. Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.[11]

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding ATP (final concentration typically 10-100 µM).[11]

-

Incubate the plate at 30°C or room temperature for a specified time (e.g., 30-90 minutes).[2][11]

3. Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[11]

-

The luminescent or fluorescent signal is inversely proportional to the kinase activity.

4. Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cells in culture.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

-

Allow the cells to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a range of this compound concentrations.[12]

-

Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).[12]

3. MTT Addition and Incubation:

-

After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

4. Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Incubate for 15 minutes at room temperature on an orbital shaker.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12][13]

5. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[12]

This compound in the Study of Specific Stress Responses

Apoptosis

The MEK5/ERK5 pathway is generally considered to be pro-survival, and its inhibition can sensitize cells to apoptosis.[6][14] this compound has been shown to enhance sorbitol-induced apoptosis in neonatal rat cardiomyocytes.[2] Furthermore, inhibition of ERK5 can induce apoptosis in acute myeloid leukemia (AML) cells.[3][14] Studies have also demonstrated that ERK5 inhibition can sensitize cancer cells to apoptosis induced by death-receptor ligands like TRAIL.[15]

Autophagy

Recent evidence suggests a role for the MEK5/ERK5 pathway in the regulation of autophagy. Inhibition of ERK5 has been shown to induce autophagy-mediated cancer cell death by activating endoplasmic reticulum (ER) stress.[16][17][18] This process involves the unfolded protein response (UPR) and is independent of the canonical mTOR signaling pathway. The induction of cytotoxic autophagy by ERK5 inhibitors highlights a novel mechanism of action and a potential therapeutic strategy.[16][17]

Oxidative Stress

The MEK5/ERK5 pathway is activated by oxidative stress and plays a role in the cellular antioxidant response.[5][19] For instance, laminar shear stress in endothelial cells induces mitochondrial reactive oxygen species (ROS), which in turn activates the MEK5/ERK5 pathway, leading to the expression of antioxidant genes through transcription factors like KLF2 and Nrf2.[19] this compound can be used to investigate the specific contribution of the MEK5/ERK5 axis to the cellular defense against oxidative damage.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex roles of the MEK5/ERK5 signaling pathway in cellular stress responses. Its high potency and selectivity allow for the targeted investigation of this pathway in apoptosis, autophagy, and oxidative stress. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these critical cellular processes and to aid in the development of novel therapeutic strategies targeting the MEK5/ERK5 axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BIX 02189 | MEK | Tocris Bioscience [tocris.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The ERK5 Signaling Pathway: An In-depth Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. While initially less studied than its conventional counterparts like ERK1/2, the MEK5/ERK5 pathway has emerged as a pivotal regulator of a wide array of fundamental cellular processes. This technical guide provides a comprehensive overview of the core ERK5 signaling pathway, its diverse physiological functions, and its implications in human health and disease. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the pathway's mechanisms, quantitative data summaries, and key experimental protocols for its investigation.

The Core MEK5/ERK5 Signaling Cascade

The ERK5 signaling pathway is a three-tiered kinase cascade, structurally and functionally distinct from other MAPK pathways.[1] Its activation is initiated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stressors such as oxidative and osmotic shock.[2]

Activation Mechanism:

-

Upstream Activators: The cascade is primarily initiated by the activation of MAP3Ks, predominantly MEKK2 and MEKK3, in response to extracellular signals.[3][4] Other upstream activators include Ras, c-Src, and COT.[5]

-

MEK5 Phosphorylation: Activated MEKK2/3 then phosphorylate and activate the dual-specificity MAPK kinase, MEK5.[3][4] MEK5 is the only known direct upstream activator of ERK5.[1]

-

ERK5 Activation: Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within the conserved TEY motif in its activation loop.[1]

-

Nuclear Translocation and Autophosphorylation: Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD).[3][6] Upon activation, ERK5 undergoes autophosphorylation within its C-terminal tail, which is thought to relieve an intramolecular autoinhibitory interaction, leading to its translocation to the nucleus.[3][6] In its inactive state, ERK5 resides in the cytoplasm, complexed with the chaperone Hsp90 and its co-chaperone Cdc37.[6] Activation by MEK5 leads to the dissociation of this complex, exposing the NLS and facilitating nuclear import.[6] However, some studies suggest that endogenous inactive ERK5 can also be found in the nucleus of resting cells.[1]

Physiological Functions of the ERK5 Signaling Pathway

The ERK5 pathway plays a crucial role in a multitude of physiological processes, from embryonic development to adult tissue homeostasis. Its functions are diverse and context-dependent, influencing cell fate decisions in response to various environmental cues.

Cellular Proliferation and Cell Cycle Regulation

ERK5 is a key regulator of cell proliferation and cell cycle progression.[7] It is activated by various mitogens, including epidermal growth factor (EGF) and nerve growth factor (NGF).[8]

-

G1/S Transition: ERK5 promotes the G1 to S phase transition by upregulating the expression of cyclin D1 and suppressing the cyclin-dependent kinase (CDK) inhibitor p21.[8]

-

G2/M Transition: ERK5 is also implicated in the G2/M transition and proper entry into mitosis.[9]

-

Downstream Effectors: Key downstream targets of ERK5 in cell cycle regulation include the transcription factors c-Myc, c-Fos, and members of the Myocyte Enhancer Factor 2 (MEF2) family.[6]

Cell Survival and Apoptosis

The ERK5 signaling pathway is a critical mediator of cell survival signals, protecting cells from various apoptotic stimuli.

-

Inhibition of Pro-apoptotic Proteins: Activated ERK5 can phosphorylate and inactivate pro-apoptotic proteins such as Bad and FoxO3a, sequestering them in the cytoplasm and preventing them from initiating apoptosis.[5]

-

Neuronal Survival: In the nervous system, ERK5 is essential for the survival of neurons in response to neurotrophic factors like NGF and brain-derived neurotrophic factor (BDNF).[10][11]

Cardiovascular Development and Function

Targeted deletion of ERK5 in mice results in embryonic lethality due to severe cardiovascular defects, highlighting its indispensable role in the development and integrity of the vascular system.[11][12]

-

Angiogenesis: ERK5 is a critical regulator of angiogenesis, the formation of new blood vessels. It is required for VEGF-mediated endothelial cell survival and tubular morphogenesis.[13][14] ERK5 knockout in vivo leads to a reduction in the expression of the angiogenesis marker CD31.[15]

-

Vascular Integrity: In adult mice, conditional knockout of ERK5 leads to vascular leakage and endothelial cell apoptosis, demonstrating its continuous requirement for maintaining vascular integrity.[16]

-

Shear Stress Response: ERK5 is activated in endothelial cells in response to laminar shear stress, a key physiological stimulus in the vasculature. This activation is vasoprotective, promoting an anti-inflammatory and anti-apoptotic state.[9]

Neuronal Development and Function

Beyond its role in neuronal survival, the ERK5 pathway is involved in various aspects of neuronal development and function.

-

Neurite Outgrowth: ERK5 is essential for NGF-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation.[10]

-

Adult Neurogenesis: Genetic activation of ERK5 in adult neurogenic regions of the mouse brain enhances adult neurogenesis and improves long-term memory.[17]

Role in Cancer

Dysregulation of the ERK5 signaling pathway is increasingly implicated in the initiation, progression, and metastasis of a wide range of cancers.[7]

-

Tumor Growth and Proliferation: Elevated expression of ERK5 is observed in numerous tumor types and often correlates with advanced disease and poor prognosis.[18] Inhibition of ERK5 has been shown to suppress the proliferation of various cancer cell lines.[2]

-

Metastasis: The ERK5 pathway promotes cancer cell migration and invasion by regulating the expression and activity of proteins involved in cell adhesion and extracellular matrix remodeling, such as Focal Adhesion Kinase (FAK).[14]

-

Drug Resistance: The ERK5 pathway can act as a bypass route that allows cancer cells to evade the effects of therapies targeting other signaling pathways, such as the ERK1/2 cascade.[9]

Quantitative Data Summary

Table 1: ERK5 Expression in Human Cancers and Correlation with Clinical Outcome

| Tumor Type | Number of Patients | Technique | Finding | Clinical Correlation | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 19 | IHC, qRT-PCR | Strong ERK5 expression | Associated with high-grade tumors, higher recurrence-free rate, and higher cancer-specific survival. | [8] |

| Lung Adenocarcinoma | - | Bioinformatics (TCGA) | High combined MEK5 & ERK5 expression | Associated with poor overall survival. | [8] |

| Oral Squamous Cell Carcinoma | - | Gene Expression Profiling | High ERK5 expression | Associated with advanced cancer stage and lymph node metastasis. | [10] |

| Prostate Cancer | - | - | High level of ERK5 expression | Related to bone metastasis and poor prognosis. | [10] |

Table 2: IC50 Values of Selected ERK5 Inhibitors

| Inhibitor | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |

| XMD8-92 | ERK5 | - | 300 | [2] |

| BIX 02189 | MEK5, ERK5 | - | MEK5: 1.5, ERK5: 59 | [19] |

| ERK5-IN-1 (XMD17-109) | ERK5 | - | 162 | [19] |

Experimental Protocols

Western Blot Analysis for Phosphorylated ERK5

This protocol details the detection and semi-quantification of phosphorylated (active) ERK5 (p-ERK5) in cell lysates.

Materials:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40, supplemented with protease and phosphatase inhibitor cocktails.[20]

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels (e.g., 8%)

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220) and Rabbit anti-total ERK5.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.[1]

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]

-